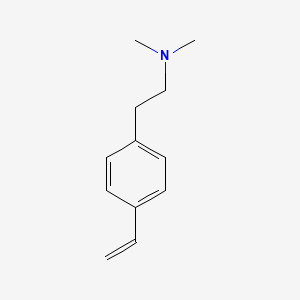

N,N-Dimethyl-p-vinylphenethylamine

Description

Contextualization within Styrene (B11656) Derivatives for Polymerization

N,N-Dimethyl-p-vinylphenethylamine belongs to the broad class of styrene derivatives. Styrene, a foundational monomer in the polymer industry, can be chemically modified in numerous ways to yield a vast array of derivatives. These modifications, typically involving the substitution of hydrogen atoms on the phenyl ring or the vinyl group, profoundly influence the polymerization behavior of the monomer and the ultimate properties of the resulting polymer.

The introduction of an N,N-dimethylphenethylamine group at the para position of the styrene backbone imparts specific electronic and steric characteristics to the monomer. The electron-donating nature of the amine group can affect the reactivity of the vinyl group in polymerization reactions. Compared to unsubstituted styrene, the presence of this bulky, amine-containing substituent can also influence the stereochemistry of the polymer chain and the physical properties of the polymer, such as its glass transition temperature and solubility. The study of such derivatives is crucial for expanding the library of available monomers and for fine-tuning polymer properties for specific applications.

Significance of this compound as a Monomer in Advanced Polymer Synthesis

The significance of this compound as a monomer lies in its potential to create functional polymers with advanced properties. The tertiary amine group within the repeating unit of the polymer chain is a key feature, as it can be leveraged in several ways. For instance, it can impart pH-responsiveness to the polymer, making it a candidate for use in smart materials that respond to environmental changes. Furthermore, the amine functionality can serve as a site for post-polymerization modifications, allowing for the attachment of other functional groups, drugs, or biomolecules.

One of the most notable aspects of this compound is its ability to undergo living anionic polymerization. This technique allows for precise control over the polymer's molecular weight, molecular weight distribution (polydispersity), and architecture (e.g., block copolymers, star polymers). The anionic polymerization of this compound has been successfully achieved, yielding well-defined polymers. This level of control is paramount in the synthesis of advanced materials where precise structural characteristics are directly linked to performance.

Detailed Research Findings

Research into the anionic polymerization of this compound has provided valuable insights into its behavior as a monomer. In a key study, the anionic polymerization of this monomer was carried out in tetrahydrofuran (B95107) (THF) at a low temperature of -78°C, using butyllithium (B86547) (BuLi) as an initiator. rsc.org The polymerization reaction proceeded to completion, indicating the high reactivity of the monomer under these conditions. rsc.org

The resulting polymer, poly(this compound), was characterized to determine its molecular properties. Gel permeation chromatography (GPC) analysis revealed a molecular weight distribution (Mw/Mn) greater than 1.20. rsc.org While living polymerizations ideally yield polymers with a very narrow molecular weight distribution (close to 1.0), this result still demonstrates a relatively controlled polymerization process, particularly for a functionalized styrene derivative.

| Polymerization Parameter | Value / Condition | Source |

| Monomer | This compound | rsc.org |

| Polymerization Method | Anionic Polymerization | rsc.org |

| Initiator | Butyllithium (BuLi) | rsc.org |

| Solvent | Tetrahydrofuran (THF) | rsc.org |

| Temperature | -78 °C | rsc.org |

| Molecular Weight Distribution (Mw/Mn) | > 1.20 | rsc.org |

| Polymer | Glass Transition Temperature (Tg) in °C |

| Polystyrene | ~100 |

| Poly(4-vinylpyridine) | ~142 |

| Poly(N,N-dimethylacrylamide) | ~89 |

The synthesis of the this compound monomer itself is a multi-step process. While a specific, detailed synthesis is not extensively documented in the readily available literature, a plausible route can be inferred from the synthesis of similar compounds, such as N,N-dimethyl-p-phenylenediamine. This would likely involve the introduction of a vinyl group onto a precursor molecule containing the N,N-dimethylphenethylamine moiety.

Structure

3D Structure

Properties

CAS No. |

73431-52-4 |

|---|---|

Molecular Formula |

C12H17N |

Molecular Weight |

175.27 g/mol |

IUPAC Name |

2-(4-ethenylphenyl)-N,N-dimethylethanamine |

InChI |

InChI=1S/C12H17N/c1-4-11-5-7-12(8-6-11)9-10-13(2)3/h4-8H,1,9-10H2,2-3H3 |

InChI Key |

OHDSHGBRKMRPHC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC1=CC=C(C=C1)C=C |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dimethyl P Vinylphenethylamine and Its Polymers

Precursor Synthesis and Purification Protocols for N,N-Dimethyl-p-vinylphenethylamine

The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. One common route involves the preparation of N,N-dimethyl-p-phenylenediamine as a key intermediate. This can be achieved through the reduction of p-nitro-N,N-dimethylaniline.

A variety of reduction methods can be employed. For instance, p-nitrosodimethylaniline can be reduced using stannous chloride in concentrated hydrochloric acid. prepchem.com The reaction mixture is heated to complete the reduction, and the resulting tin salt of the aminodimethylaniline is precipitated and then converted to the free base. prepchem.com Another approach involves the catalytic hydrogenation of p-nitro-N,N-dimethylaniline. google.com For example, a method using a CuO/C catalyst with hydrazine (B178648) hydrate (B1144303) as the reducing agent in a proton polar solvent has been reported, offering a high-yield and environmentally friendly option. google.com The reaction proceeds at temperatures between 20-100°C. google.com A facile route for the synthesis of N,N-dimethyl-p-phenylenediamine dihydrochloride (B599025) involves the reaction of N,N-dimethylamine hydrochloride with 4-chloronitrobenzene, followed by Raney nickel reduction. researchgate.net

Once N,N-dimethyl-p-phenylenediamine is obtained, subsequent steps are required to introduce the vinyl group and extend the ethylamine (B1201723) chain. These steps often involve standard organic transformations to build the final this compound monomer.

Purification of the final monomer is crucial for successful polymerization. Techniques such as vacuum distillation are commonly employed to obtain a high-purity product suitable for controlled polymerization methods. prepchem.com

Anionic Living Polymerization of this compound

Anionic living polymerization is a powerful technique for synthesizing polymers with well-defined architectures, including controlled molecular weights and narrow molecular weight distributions. acs.org This method has been successfully applied to the polymerization of this compound. acs.org

Controlled Polymerization Techniques for Achieving Monodisperse this compound Polymers

The anionic polymerization of this compound has been successfully carried out in tetrahydrofuran (B95107) (THF) at low temperatures, such as -78°C. acs.org This controlled process allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (polydispersity index, PDI, often less than 1.2). acs.org The living nature of the polymerization is demonstrated by the persistence of active chain ends, which can be further reacted. uni-bayreuth.de

The choice of solvent plays a critical role in the rate and control of anionic polymerization. Polar solvents like THF are known to accelerate the polymerization of styrene (B11656) derivatives by solvating the carbanionic propagating species. uni-bayreuth.de

Initiator Systems in Anionic Living Polymerization of this compound

Various initiator systems can be employed for the anionic polymerization of this compound. Organolithium compounds, such as sec-butyllithium (B1581126) (sec-BuLi), are common initiators. acs.org When using butyllithium (B86547) as an initiator, a polymer with a molecular weight close to the calculated value based on the monomer-to-initiator ratio can be obtained, with a reported PDI greater than 1.20. acs.org

Other initiator systems, including radical anions like potassium naphthalenide (K-Naph), have also been shown to induce controlled anionic polymerization. acs.org The choice of initiator and counterion can influence the polymerization behavior. acs.org Multifunctional initiators, such as those based on lithiated amines, can also be utilized to create polymers with specific architectures. google.com

Copolymerization Strategies Involving this compound

Copolymerization allows for the creation of materials with tailored properties by combining different monomer units within the same polymer chain. This compound can be incorporated into both block and graft copolymers.

Block Copolymer Synthesis with this compound Segments

Block copolymers containing segments of poly(this compound) can be synthesized using sequential monomer addition in a living anionic polymerization system. researchgate.netnih.gov After the polymerization of the first monomer is complete, the living chain ends can initiate the polymerization of a second monomer, leading to the formation of a block copolymer. uni-bayreuth.de

For instance, a living poly(this compound) chain can be used to initiate the polymerization of another vinyl monomer, such as styrene or a methacrylate, to create a diblock copolymer. The reverse sequence is also possible, where a living polymer chain of another monomer is used to initiate the polymerization of this compound.

Graft Copolymer Synthesis Incorporating this compound Derived Units

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. researchgate.net There are three main strategies for synthesizing graft copolymers: "grafting from," "grafting onto," and the "macromonomer" technique. researchgate.net

In the "grafting from" approach, initiating sites are created along a pre-existing polymer backbone, from which the this compound side chains are grown. researchgate.net This can be achieved by modifying a backbone polymer to introduce functional groups capable of initiating anionic polymerization.

The "grafting onto" method involves reacting living poly(this compound) chains with a polymer backbone containing reactive sites. researchgate.net

The "macromonomer" technique involves the synthesis of a poly(this compound) chain with a polymerizable end group. researchgate.net This macromonomer can then be copolymerized with another monomer to form a graft copolymer where the poly(this compound) chains are the grafts. researchgate.net

Polymerization Mechanisms and Kinetic Studies of N,n Dimethyl P Vinylphenethylamine Functional Polymers

Photoinitiated Radical Polymerization of N,N-Dimethyl-p-vinylphenethylamine Functional Polymers

Photoinitiated radical polymerization is a versatile method for creating polymers with complex architectures under mild conditions. This technique relies on the use of a photoinitiator that, upon absorption of light, generates radical species capable of initiating polymerization.

In the context of polymers containing N,N-dimethyl amino groups, such as those derived from this compound, macroradical generation can be efficiently achieved through a process of hydrogen abstraction. This process is typically facilitated by a photosensitizer. Upon irradiation with light of a suitable wavelength (e.g., 350 nm), the photosensitizer is excited to a higher energy state. tubitak.gov.tr The excited photosensitizer can then abstract a hydrogen atom from the N,N-dimethyl amino group present on the polymer backbone or the monomer. tubitak.gov.tr

This hydrogen abstraction results in the formation of a carbon-centered radical on the methyl group of the N,N-dimethylamino moiety. tubitak.gov.tr These newly formed macroradicals are capable of initiating the polymerization of other monomers, leading to the formation of graft copolymers or crosslinked networks. tubitak.gov.tr This mechanism has been demonstrated in systems involving N,N-dimethyl amino functional polystyrene block copolymers, where irradiation in the presence of a photosensitizer led to the generation of radicals on the amino side groups. tubitak.gov.tr

The general mechanism can be depicted as follows:

Photoexcitation of Sensitizer: Sensitizer + hν → Sensitizer*

Hydrogen Abstraction: Sensitizer* + R-N(CH₃)₂ → Sensitizer-H• + R-N(CH₃)(•CH₂)

Initiation: R-N(CH₃)(•CH₂) + Monomer → Growing Polymer Chain

This "grafting from" approach allows for the synthesis of complex polymer structures, such as brush-type block-graft copolymers. tubitak.gov.tr

Photosensitizers play a crucial role in the photoinitiated polymerization of monomers like this compound. They are molecules that absorb light energy and transfer it to another molecule, in this case, initiating the hydrogen abstraction from the N,N-dimethyl amino group. A commonly used photosensitizer for such systems is benzophenone (B1666685). tubitak.gov.trnih.gov

Upon UV irradiation, benzophenone is promoted to an excited triplet state, which is a highly reactive diradical. This excited benzophenone can then abstract a hydrogen atom from the N,N-dimethylamino group, leading to the formation of a ketyl radical and a new carbon-centered radical on the amino-containing molecule. This process effectively transfers the light energy into chemical reactivity, initiating the polymerization process. tubitak.gov.tr

| Photosensitizer | Excitation Wavelength (nm) | Role in Polymerization | Reference |

| Benzophenone | ~350 | Hydrogen abstraction from N,N-dimethyl amino groups | tubitak.gov.tr |

| N,N-dimethyl-4-nitroaniline | Not specified | Acts as a photoinitiator, efficiency enhanced with co-initiator | researchgate.net |

Hydrogen Abstraction Processes in this compound Polymerization

Hydrogen abstraction is a fundamental process in the radical polymerization of this compound, particularly in photoinitiated systems. As detailed in section 3.1.1, the tertiary amine functionality is a prime target for hydrogen abstraction by excited-state photosensitizers. tubitak.gov.tr The stability of the resulting α-amino radical contributes to the favorability of this reaction.

Studies on small molecule mimics of polymers have provided insights into the factors governing preferential hydrogen abstraction. While bond dissociation energies are a significant factor, other effects such as prereactive complexation between the abstracting species and the substrate, the stability of the generated radical, steric hindrance, and charge transfer effects also play a crucial role. nih.gov In the case of this compound, the presence of the electron-rich aromatic ring and the nitrogen atom can influence these interactions.

Crosslinking Phenomena in this compound Polymerization Systems

Crosslinking, the formation of covalent bonds between polymer chains, can be a significant phenomenon in the polymerization of this compound, especially under conditions that promote radical formation on the polymer backbone. In the context of photoinitiated polymerization, the macroradicals generated on the N,N-dimethyl amino groups can combine with each other, leading to the formation of a crosslinked polymer network. tubitak.gov.tr

This was observed in experiments with N,N-dimethyl amino functional polystyrene, where irradiation in the absence of a monomer resulted in the formation of an insoluble polymer network, indicating that the combination of backbone radicals is a viable crosslinking pathway. tubitak.gov.tr

Furthermore, if the monomer itself contains more than one polymerizable group, as is the case with divinyl compounds, crosslinking is an inherent part of the polymerization process. While this compound is a monovinyl compound, impurities or the intentional addition of a divinyl crosslinking agent would lead to the formation of a crosslinked gel. The mechanism of network formation in such systems involves the polymerization of the vinyl groups and the incorporation of the divinyl units, which act as junction points between polymer chains.

The table below summarizes findings from analogous systems that shed light on potential crosslinking behaviors.

| System | Crosslinking Mechanism | Outcome | Reference |

| N,N-dimethyl amino functional polystyrene | Combination of macroradicals from hydrogen abstraction | Insoluble polymer network | tubitak.gov.tr |

| Styrene (B11656)/divinylbenzene | Copolymerization with divinyl monomer | Crosslinked polymer network | beilstein-journals.org |

Advanced Characterization Techniques for N,n Dimethyl P Vinylphenethylamine Polymers

Spectroscopic Characterization of N,N-Dimethyl-p-vinylphenethylamine Based Polymers.nih.govresearchgate.net

Spectroscopic methods are indispensable for probing the chemical structure of polymers. researchgate.net By analyzing the interaction of electromagnetic radiation with the polymer, detailed information about the constituent functional groups and their arrangement can be obtained. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.semanticscholar.orgmeasurlabs.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural analysis of polymers at the molecular level. measurlabs.comresearchgate.net It provides information on the chemical environment of specific nuclei, such as hydrogen (¹H) and carbon (¹³C), allowing for the unequivocal determination of the polymer's primary structure, including the connectivity of monomer units and the presence of any side-chain modifications. measurlabs.comnih.gov

In the case of polymers of this compound, ¹H NMR and ¹³C NMR are routinely used. Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, can further resolve complex spectral overlaps and establish through-bond and through-space correlations between different nuclei, which is particularly useful for complex polymer architectures. measurlabs.com

Table 1: Representative NMR Data for this compound Monomer

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.35 | d | Aromatic (ortho to vinyl) |

| ¹H | 7.15 | d | Aromatic (meta to vinyl) |

| ¹H | 6.68 | dd | Vinyl (CH=) |

| ¹H | 5.70 | d | Vinyl (=CH₂) |

| ¹H | 5.20 | d | Vinyl (=CH₂) |

| ¹H | 2.85 | t | Ethyl (CH₂) |

| ¹H | 2.50 | t | Ethyl (CH₂) |

| ¹H | 2.30 | s | N-Methyl (CH₃) |

| ¹³C | 137.5 | s | Aromatic (C-vinyl) |

| ¹³C | 136.8 | s | Aromatic (C-ethyl) |

| ¹³C | 136.2 | d | Vinyl (CH=) |

| ¹³C | 129.0 | d | Aromatic (CH) |

| ¹³C | 126.5 | d | Aromatic (CH) |

| ¹³C | 113.5 | t | Vinyl (=CH₂) |

| ¹³C | 60.8 | t | Ethyl (CH₂) |

| ¹³C | 45.3 | q | N-Methyl (CH₃) |

| ¹³C | 35.5 | t | Ethyl (CH₂) |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis.researchgate.net

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a polymer. researchgate.net By measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds, a characteristic spectrum or "fingerprint" of the molecule is obtained. measurlabs.com

For polymers of this compound, IR spectroscopy can confirm the polymerization of the vinyl group and the persistence of the aromatic and amine functionalities. Key characteristic absorption bands would include those for C-H stretching in the aromatic ring and alkyl chains, C=C stretching of the aromatic ring, and C-N stretching of the amine group. The disappearance or significant reduction of the vinyl C=C stretching and C-H out-of-plane bending vibrations after polymerization provides direct evidence of the reaction's success. researchgate.net

Table 2: Expected IR Absorption Bands for Poly(this compound)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Alkyl (CH₃, CH₂) |

| 1610-1580 | C=C Stretch | Aromatic Ring |

| 1510-1450 | C=C Stretch | Aromatic Ring |

| 1250-1020 | C-N Stretch | Tertiary Amine |

| 850-800 | C-H Out-of-Plane Bend | p-Disubstituted Aromatic |

Chromatographic Analysis of this compound Polymers.researchgate.net

Chromatographic techniques are essential for separating and analyzing the components of a polymer sample based on their physical and chemical properties.

Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity Determination.researchgate.netjordilabs.comtechnologyed.org

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used method for determining the molecular weight distribution of polymers. researchgate.nettechnologyed.orgslideshare.net The technique separates polymer molecules based on their hydrodynamic volume in solution. jordilabs.com Larger molecules elute first, while smaller molecules have longer retention times as they permeate the porous gel of the chromatography column. researchgate.net

For polymers of this compound, GPC is crucial for determining key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net The PDI provides a measure of the breadth of the molecular weight distribution. A monodisperse polymer has a PDI of 1, while typical synthetic polymers have PDI values ranging from 1.5 to over 20. researchgate.net

Table 3: Illustrative GPC Data for Poly(this compound) Samples

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) |

| Polymer A | 45,000 | 63,000 | 1.40 |

| Polymer B | 82,000 | 123,000 | 1.50 |

| Polymer C | 25,000 | 55,000 | 2.20 |

Microscopic Analysis of Polymer Architectures Incorporating this compound.ed.ac.uk

Microscopy techniques provide direct visualization of the polymer's surface morphology and structure at the nanoscale.

Atomic Force Microscopy (AFM) for Surface Morphology of Branched and Linear this compound Polymers.pressbooks.pubuc.edu

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that allows for the three-dimensional imaging of a sample's surface topography with nanoscale precision. pressbooks.pubmdpi.com It works by scanning a sharp tip mounted on a flexible cantilever across the sample surface and measuring the forces between the tip and the sample. pressbooks.pub AFM is particularly valuable for characterizing both conductive and non-conductive polymer surfaces without the need for special sample preparation like conductive coatings. pressbooks.pubuc.edu

In the study of this compound polymers, AFM can be used to distinguish between different polymer architectures, such as linear and branched structures. uc.edu By analyzing the height and phase images, researchers can gain insights into the surface roughness, domain structures, and the self-assembly behavior of these polymers on various substrates. ed.ac.ukpressbooks.pub This information is critical for applications where surface properties play a key role.

Table 4: Hypothetical AFM Surface Roughness Data for this compound Polymer Films

| Polymer Architecture | Substrate | Root Mean Square (RMS) Roughness (nm) |

| Linear | Silicon Wafer | 1.2 |

| Branched | Mica | 3.5 |

| Linear | Glass | 1.5 |

| Branched | Gold | 4.1 |

Structure Property Relationships in N,n Dimethyl P Vinylphenethylamine Derived Polymers

Influence of N,N-Dimethyl-p-vinylphenethylamine Monomer Content on Polymer Properties

The concentration of the this compound monomer within a polymer has a direct and predictable impact on its physicochemical properties. Research into copolymers has demonstrated that varying the monomer feed ratio is a powerful tool for tuning the final characteristics of the material. For instance, in copolymers synthesized with other monomers, the glass transition temperature (Tg), a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state, can be systematically altered.

An increase in the this compound content generally leads to changes in the thermal properties of the resulting polymer. This is due to the introduction of its specific chemical structure, which affects chain mobility and intermolecular interactions. The bulky nature of the this compound unit can increase the Tg of the copolymer by restricting the rotational freedom of the polymer backbone.

The monomer content also dictates the density of functional groups within the polymer matrix. A higher concentration of this compound units results in a greater number of tertiary amine groups. This, in turn, enhances the polymer's capacity for applications that rely on these basic groups, such as acting as a proton sponge or for targeted drug delivery systems that respond to pH changes.

Interactive Table: Hypothetical Influence of this compound (DMVPA) Content on Copolymer Properties

| % DMVPA in Copolymer | Glass Transition Temperature (Tg) (°C) | Swelling Ratio in Acidic Media |

| 5 | 105 | 1.2 |

| 10 | 112 | 1.8 |

| 20 | 120 | 2.5 |

| 30 | 128 | 3.4 |

Tailoring Polymer Functionality through this compound Incorporation

The inclusion of this compound into a polymer backbone is a strategic approach to imbue the material with specific functionalities. The tertiary amine group is the key functional component, rendering the polymer sensitive to changes in pH. In acidic environments, the amine group becomes protonated, leading to electrostatic repulsion between polymer chains and a consequent change in the polymer's conformation, such as swelling. This pH-responsive behavior is a cornerstone of its utility in various advanced applications.

This inherent pH sensitivity allows for the design of "smart" materials that can respond to biological signals. For example, in drug delivery, a polymer containing this compound can be designed to be stable at physiological pH but to swell and release its therapeutic payload in the more acidic microenvironment of a tumor or within specific cellular compartments like endosomes.

Furthermore, the aromatic ring of the this compound monomer can participate in π-π stacking interactions, which can be exploited for the self-assembly of block copolymers into well-defined nanostructures. These interactions, combined with the responsive nature of the amine group, provide a versatile platform for creating complex and functional macromolecular architectures. The ability to fine-tune these functionalities by adjusting the monomer ratio makes this compound a valuable building block in the synthesis of advanced functional polymers.

Correlation between Polymer Architecture and Macroscopic Behavior

The macroscopic behavior of polymers derived from this compound is intrinsically linked to their molecular architecture. The arrangement of the polymer chains—whether they are linear, branched, or cross-linked into a network—profoundly influences their bulk properties such as solubility, mechanical strength, and stimuli-responsive behavior.

For instance, linear copolymers containing this compound can exhibit reversible solubility in aqueous solutions depending on the pH. This is a direct consequence of the protonation and deprotonation of the tertiary amine groups along the polymer chain. In contrast, when these polymer chains are cross-linked to form a hydrogel, the material does not dissolve but instead exhibits a controlled swelling and deswelling behavior in response to pH changes. The degree of cross-linking is a critical parameter that dictates the extent of swelling and the mechanical integrity of the hydrogel.

The architecture of block copolymers, which consist of distinct blocks of different monomers, can lead to the formation of highly ordered nanostructures, such as micelles, vesicles, or lamellae, through self-assembly in a selective solvent. For block copolymers containing a this compound block, the morphology of these self-assembled structures can be tuned by changing the pH. This allows for the creation of dynamic systems where, for example, a micellar drug carrier can be triggered to disassemble and release its contents upon a change in the surrounding pH. This direct correlation between the molecular design of the polymer and its observable, macroscopic properties is a central theme in the development of sophisticated materials based on this compound. nih.gov

Theoretical and Computational Investigations of N,n Dimethyl P Vinylphenethylamine Systems

Computational Modeling of Polymerization Reaction Pathways

The polymerization of N,N-Dimethyl-p-vinylphenethylamine would involve the transformation of monomer units into long polymer chains. Computational modeling can elucidate the complex mechanisms of these reactions.

One of the primary methods for simulating polymerization is reactive molecular dynamics (ReaxFF-MD). mdpi.com This method uses a force field that can handle the formation and breaking of chemical bonds, allowing for the simulation of chemical reactions in large systems over time. mdpi.com For a system like this compound, a ReaxFF-MD simulation would start with a collection of monomer molecules in a simulation box. By applying conditions that mimic experimental polymerization (e.g., heating), the model can predict the initiation, propagation, and termination steps of the polymerization process. mdpi.com

Another approach involves multiscale modeling, which combines different levels of theory to bridge the gap between molecular details and macroscopic properties. nih.gov For instance, quantum mechanical calculations could be used to determine the reactivity of the vinyl group on the monomer, and this information could then be used to parameterize a more coarse-grained model for simulating the growth of long polymer chains. cam.ac.uk The First Shell Substitution Effect (FSSE) model is one such framework that can be used to understand how the local environment of a monomer influences its reactivity during polymerization. cam.ac.uk

The table below illustrates the types of information that can be obtained from computational modeling of polymerization pathways, based on studies of similar vinyl polymers.

| Modeling Technique | Information Gained | Example from Analogous Systems |

| Reactive Molecular Dynamics (ReaxFF-MD) | Reaction mechanisms, product distribution, pyrolysis pathways | Simulation of polystyrene pyrolysis to understand degradation mechanisms. mdpi.comnih.gov |

| Multiscale Modeling | Relationship between monomer structure and polymer properties | Modeling of vinyl-addition polynorbornenes to understand the effect of stereochemistry on polymer conformation. nih.gov |

| First Shell Substitution Effect (FSSE) Model | Monomer reactivity as a function of network evolution | Used to model step-growth polymerization in epoxy-amine copolymers. cam.ac.uk |

This table is illustrative and based on methodologies applied to analogous systems due to the lack of specific data for this compound.

Density Functional Theory (DFT) Studies on Reaction Intermediates and Transition States

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and solids. mdpi.com It is particularly useful for studying the details of chemical reactions, including the structure and stability of reaction intermediates and the energy barriers of transition states. mdpi.com

For the polymerization of this compound, DFT calculations could be employed to:

Analyze the electronic properties of the monomer: This would include determining the electron density distribution to identify the most reactive sites, such as the vinyl group.

Investigate the mechanism of initiation: DFT could model the interaction of the monomer with a polymerization initiator to determine the most favorable pathway for starting the polymer chain.

Calculate the energies of reaction intermediates: During polymerization, various transient species are formed. DFT can calculate their relative energies to help determine the most likely reaction pathway.

Determine the transition state structures and energies: The transition state is the highest energy point along the reaction coordinate. Its energy determines the activation energy of the reaction, which is crucial for understanding the reaction kinetics. DFT studies on the on-surface cyclization of vinyl groups have shown how the conformation of the vinyl group influences the activation energy for cyclization. nih.gov

The following table presents representative data that could be obtained from DFT studies on the polymerization of a vinyl monomer, drawing from research on similar systems.

| Calculation Type | Property Investigated | Typical Findings in Analogous Vinyl Systems |

| Geometry Optimization | Structure of monomers and reaction intermediates | Determination of bond lengths and angles to understand steric and electronic effects. |

| Frequency Calculation | Vibrational frequencies of intermediates and transition states | Confirmation of stable intermediates (all positive frequencies) and transition states (one imaginary frequency). |

| Transition State Search | Energy barrier for polymerization steps | Calculation of activation energies for monomer addition, which can be used to predict reactivity ratios in copolymers. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Charge distribution and orbital interactions | Understanding the electronic effects of substituents on the reactivity of the vinyl group. |

This table is illustrative and based on methodologies applied to analogous systems due to the lack of specific data for this compound.

Molecular Dynamics Simulations of Polymer Chain Conformations and Interactions

Once a polymer is formed, its properties are largely determined by the conformation of the polymer chains and their interactions with each other and with any surrounding solvent. Molecular dynamics (MD) simulations are a powerful tool for studying these aspects. tue.nl In an MD simulation, the atoms of the polymer are modeled as point masses connected by springs, and their motion is simulated over time by solving Newton's equations of motion. tue.nl

For poly(this compound), MD simulations could provide insights into:

Intermolecular Interactions: MD simulations can model the non-covalent interactions between polymer chains, such as van der Waals forces and, if applicable, hydrogen bonds. These interactions are crucial for determining the bulk properties of the polymer, such as its density and glass transition temperature. tue.nl

Solvent Effects: If the polymer is in solution, MD simulations can explicitly include solvent molecules to study how the polymer interacts with the solvent. This is important for understanding the solubility of the polymer and its behavior in different environments.

The following table summarizes key parameters obtained from MD simulations of polymers and their significance, with examples from studies on analogous systems like polystyrene.

| MD Simulation Output | Parameter | Significance | Example from Analogous Systems |

| Trajectory Analysis | Radius of Gyration (Rg) | A measure of the overall size and compactness of a polymer chain. tue.nl | Used to study the static properties of polystyrene melts. tue.nl |

| Radial Distribution Function (RDF) | Describes the probability of finding an atom at a certain distance from another atom, revealing local packing and structure. tue.nl | Employed to study the phase behavior of polymer blends containing polystyrene. tue.nl | |

| Mean Squared Displacement (MSD) | Characterizes the mobility of polymer chains and monomers over time. tue.nl | Used to describe the mobility of polymers in various systems. tue.nl | |

| Dihedral Angle Distribution | Provides information about the local conformation and flexibility of the polymer backbone. nih.gov | Used to identify preferred conformations in vinyl-addition polynorbornenes. nih.gov |

This table is illustrative and based on methodologies applied to analogous systems due to the lack of specific data for this compound.

Future Research Directions and Emerging Applications of N,n Dimethyl P Vinylphenethylamine in Advanced Materials

Exploration of Novel Polymer Architectures and Topologies

Given the presence of a polymerizable vinyl group, N,N-Dimethyl-p-vinylphenethylamine could theoretically be used as a monomer to create a variety of polymer architectures. Future research could explore its homopolymerization and its copolymerization with other monomers to create linear, branched, or cross-linked structures. The bulky N,N-dimethylphenethylamine side group would likely impart unique physical and chemical properties to the resulting polymers. However, without experimental data, the feasibility of these polymerization reactions and the properties of the resulting materials remain unknown.

Integration into Stimuli-Responsive Polymer Systems

The tertiary amine group in this compound suggests a potential for pH-responsiveness. In an acidic environment, this group could become protonated, leading to changes in the polymer's solubility, conformation, or hydrodynamic volume. This is a common strategy for designing "smart" polymers that respond to environmental cues. Researchers could investigate the synthesis of polymers containing this monomer and characterize their response to pH changes. Such materials could have potential applications in drug delivery, sensors, or smart coatings. Again, this is a hypothetical application as no research has been published on this specific monomer.

Advanced Applications in Functional Polymer Systems for Specific Research Domains

The aromatic and amine functionalities within the this compound monomer suggest that its polymers could possess interesting electronic or optical properties. Research could be directed towards exploring these properties for applications in areas such as organic electronics, conducting polymers, or as components in photofunctional materials. The specific properties would be highly dependent on the final polymer structure and its interaction with other components in a system. As with the other potential applications, this remains a theoretical direction for future research pending the actual synthesis and characterization of polymers derived from this monomer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.